molecular formula C7H6N2O4 B13936631 5-Aminopyridine-3,4-dicarboxylic acid

5-Aminopyridine-3,4-dicarboxylic acid

Katalognummer: B13936631
Molekulargewicht: 182.13 g/mol
InChI-Schlüssel: RIEVAUCQJGJDNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Aminopyridine-3,4-dicarboxylic acid is a heterocyclic organic compound that belongs to the pyridine family Pyridine derivatives are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyridine-3,4-dicarboxylic acid typically involves the functionalization of pyridine rings. One common method includes the reaction of pyridine-3,4-dicarboxylic acid with ammonia or amines under controlled conditions. The reaction is often facilitated by catalysts and may require specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Aminopyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .

Wissenschaftliche Forschungsanwendungen

5-Aminopyridine-3,4-dicarboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Aminopyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • Pyridine-2,3-dicarboxylic acid
  • Pyridine-3,5-dicarboxylic acid
  • 4-Aminopyridine-3,5-dicarboxylic acid

Comparison: 5-Aminopyridine-3,4-dicarboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H6N2O4

Molekulargewicht

182.13 g/mol

IUPAC-Name

5-aminopyridine-3,4-dicarboxylic acid

InChI

InChI=1S/C7H6N2O4/c8-4-2-9-1-3(6(10)11)5(4)7(12)13/h1-2H,8H2,(H,10,11)(H,12,13)

InChI-Schlüssel

RIEVAUCQJGJDNV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C=N1)N)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.